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molecular formula C9H11BrO2 B2816714 1-Bromo-3-(2-methoxyethoxy)benzene CAS No. 227305-66-0

1-Bromo-3-(2-methoxyethoxy)benzene

Cat. No. B2816714
M. Wt: 231.089
InChI Key: CFUFZUWSBHTKRQ-UHFFFAOYSA-N
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Patent
US08895745B2

Procedure details

To a solution of 3-bromophenol (0.865 g, 5 mmol) in MeOH (1.5 ml) was added 2-bromoethyl methyl ether (0.56 ml, 6 mmol) followed by K2CO3 (0.68 g, 5 mmol). The mixture was heated using microwave irradiation in a CEM discover microwave synthesizer (50 W) at 100° C. until the reaction was complete. The reaction was diluted with ether and filtered to remove solid which was washed with further ether. Filtrate concentrated under reduced pressure to give (0.8 g) of product.
Quantity
0.865 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.68 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH3:9][O:10][CH2:11][CH2:12]Br.C([O-])([O-])=O.[K+].[K+]>CO.CCOCC>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:12][CH2:11][O:10][CH3:9])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.865 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
0.56 mL
Type
reactant
Smiles
COCCBr
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.68 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
microwave irradiation in a CEM
CUSTOM
Type
CUSTOM
Details
at 100° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solid which
WASH
Type
WASH
Details
was washed with further ether
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC=C1)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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